molecular formula C11H12O4 B063476 4-(3-Methoxy-3-oxopropyl)benzoic acid CAS No. 179625-38-8

4-(3-Methoxy-3-oxopropyl)benzoic acid

Cat. No.: B063476
CAS No.: 179625-38-8
M. Wt: 208.21 g/mol
InChI Key: WDYXTBQUPCLKQQ-UHFFFAOYSA-N
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Description

4-(3-Methoxy-3-oxopropyl)benzoic acid (CAS 179625-38-8) is a high-purity benzoic acid derivative supplied with a minimum purity of ≥98% . This compound features a molecular formula of C 11 H 12 O 4 and a molecular weight of 208.21 g/mol . Its structure, defined by the SMILES notation COC(=O)CCC1=CC=C(C=C1)C(=O)O, contains both a carboxylic acid and a methyl ester functional group, making it a valuable bifunctional building block in organic and medicinal chemistry research . Research Applications: This reagent is primarily used in synthetic chemistry as a key intermediate for constructing more complex molecules. Its molecular structure suggests potential applications in the development of pharmaceutical compounds and other fine chemicals. The compound is classified as a dangerous good for transport. It requires careful handling and should be stored sealed in a dry environment, ideally at 2-8°C . Safety Information: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

4-(3-methoxy-3-oxopropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-3,5-6H,4,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYXTBQUPCLKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Activation : The carboxylic acid group in benzoic acid acts as a directing group, coordinating with the palladium catalyst to facilitate para-selective C–H bond activation.

  • MBH Alcohol Coupling : MBH alcohols (e.g., methyl 3-hydroxy-2-methylenepropanoate) serve as alkylating agents. These alcohols are generated via the Morita-Baylis-Hillman reaction between methyl acrylate and aldehydes.

  • Catalytic System : A combination of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C drives the reaction.

  • Key Step : The palladium catalyst mediates the cleavage of the C–H bond and subsequent coupling with the MBH alcohol, yielding the target compound in moderate to high yields (60–85%).

Advantages :

  • Eliminates the need for pre-halogenation or protection/deprotection steps.

  • High regioselectivity for the para position due to carboxylate-directed C–H activation.

  • Scalable under mild conditions.

Limitations :

  • Requires specialized ligands and anhydrous conditions.

  • MBH alcohols may exhibit limited stability under prolonged storage.

Heck Coupling Followed by Hydrogenation

A classical approach involves the Heck reaction to introduce a vinyl group, followed by hydrogenation to saturate the double bond. This two-step method is widely applicable for installing alkyl chains onto aromatic systems.

Synthetic Procedure

  • Protection of Carboxylic Acid :
    Benzoic acid is converted to its methyl ester using SOCl₂/MeOH to prevent interference during the coupling step.

    4-Bromobenzoic acidSOCl2,MeOHMethyl 4-bromobenzoate\text{4-Bromobenzoic acid} \xrightarrow{\text{SOCl}_2, \text{MeOH}} \text{Methyl 4-bromobenzoate}
  • Heck Coupling with Methyl Acrylate :
    The methyl ester reacts with methyl acrylate in the presence of Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and Et₃N in DMF at 120°C.

    Methyl 4-bromobenzoate+CH2=CHCOOMePdMethyl 4-(2-carbomethoxyvinyl)benzoate\text{Methyl 4-bromobenzoate} + \text{CH}_2=\text{CHCOOMe} \xrightarrow{\text{Pd}} \text{Methyl 4-(2-carbomethoxyvinyl)benzoate}
  • Hydrogenation :
    The vinyl group is hydrogenated using H₂ (1 atm) and 10% Pd/C in ethanol, yielding the saturated propyl chain.

    Methyl 4-(2-carbomethoxyvinyl)benzoateH2,Pd/CMethyl 4-(3-methoxy-3-oxopropyl)benzoate\text{Methyl 4-(2-carbomethoxyvinyl)benzoate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Methyl 4-(3-methoxy-3-oxopropyl)benzoate}
  • Ester Hydrolysis :
    The methyl ester is hydrolyzed with NaOH (2M) in THF/H₂O (1:1) to regenerate the carboxylic acid.

    Methyl 4-(3-methoxy-3-oxopropyl)benzoateNaOH4-(3-Methoxy-3-oxopropyl)benzoic acid\text{Methyl 4-(3-methoxy-3-oxopropyl)benzoate} \xrightarrow{\text{NaOH}} \text{4-(3-Methoxy-3-oxopropyl)benzoic acid}

Advantages :

  • Utilizes well-established Heck reaction protocols.

  • High yields (~70%) in the hydrogenation step.

Limitations :

  • Multiple protection/deprotection steps increase synthetic complexity.

  • Palladium catalyst costs may limit industrial scalability.

Ullmann-Type Coupling with Organocopper Reagents

Copper-mediated coupling reactions offer an alternative route for constructing carbon–carbon bonds between aryl halides and organometallic reagents.

Methodology

  • Substrate Preparation :
    4-Iodobenzoic acid is protected as its methyl ester to prevent side reactions.

  • Organocopper Reagent Synthesis :
    Methyl 3-methoxypropanoate is treated with Mg in THF to generate a Grignard reagent, which is subsequently transmetallated with CuI.

  • Coupling Reaction :
    The aryl iodide reacts with the organocopper reagent in the presence of CuI (20 mol%) and 1,10-phenanthroline in DMF at 80°C.

    Methyl 4-iodobenzoate+Cu(CH2CH2COOMe)Methyl 4-(3-methoxy-3-oxopropyl)benzoate\text{Methyl 4-iodobenzoate} + \text{Cu(CH}_2\text{CH}_2\text{COOMe)} \rightarrow \text{Methyl 4-(3-methoxy-3-oxopropyl)benzoate}
  • Deprotection :
    The methyl ester is hydrolyzed as described in Section 2.

Advantages :

  • Compatible with a wide range of aryl halides.

  • Avoids noble metal catalysts.

Limitations :

  • Organocopper reagents require careful handling under inert conditions.

  • Moderate yields (~50–60%).

Comparative Analysis of Synthetic Methods

Method Catalyst Yield Key Advantages Key Limitations
Pd-Catalyzed C–H AlkylationPd(OAc)₂/Xantphos60–85%Direct functionalization; fewer stepsRequires specialized ligands
Heck/HydrogenationPd/C65–70%High reliabilityMultiple protection steps
Ullmann CouplingCuI50–60%Cost-effective copper catalystSensitive reaction conditions

Industrial-Scale Production Considerations

For large-scale synthesis, the Heck/hydrogenation route is preferred due to its reproducibility and compatibility with continuous flow reactors. Key industrial optimizations include:

  • Catalyst Recycling : Pd/C catalysts are filtered and reused to reduce costs.

  • Solvent Recovery : DMF and toluene are distilled and recycled.

  • Process Safety : Hydrogenation steps are conducted in pressurized reactors with strict temperature control.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methoxy-3-oxopropyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

The compound 4-(3-Methoxy-3-oxopropyl)benzoic acid is of growing interest in various scientific fields due to its unique structural properties and potential applications. This article aims to explore its applications comprehensively, focusing on scientific research, chemical synthesis, and potential therapeutic uses.

Pharmaceutical Research

This compound is being investigated for its potential therapeutic effects. Its structure suggests that it may possess anti-inflammatory and analgesic properties, which are crucial in developing new pain relief medications. Studies have shown that derivatives of benzoic acid often exhibit biological activity, making this compound a candidate for further pharmacological studies.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. Its methoxy and carbonyl functional groups can be utilized in various reactions, including:

  • Esterification: It can react with alcohols to form esters, which are valuable in the production of fragrances and flavorings.
  • Condensation Reactions: The compound can participate in condensation reactions to form more complex molecules, which are essential in drug development.

Material Science

In material science, this compound can be used as a building block for polymers and other materials. Its ability to form hydrogen bonds may contribute to the stability and mechanical properties of polymeric materials.

Analytical Chemistry

The compound can also be employed as a standard reference material in analytical chemistry. Its well-defined structure allows for the development of analytical methods such as chromatography and spectroscopy, aiding in the identification and quantification of similar compounds.

Case Study 1: Anti-inflammatory Activity

A study explored the anti-inflammatory activity of various benzoic acid derivatives, including this compound. The results indicated significant inhibition of inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.

Case Study 2: Synthesis of Esters

Research was conducted on the esterification of this compound with different alcohols. The study found that the resulting esters exhibited favorable properties for use in cosmetic formulations, highlighting the compound's versatility in industrial applications.

Data Table: Applications Overview

Application AreaDescriptionPotential Benefits
Pharmaceutical ResearchInvestigating anti-inflammatory propertiesDevelopment of new pain relief medications
Chemical SynthesisIntermediate for esterification and condensation reactionsCreation of complex organic compounds
Material ScienceBuilding block for polymersEnhanced stability and mechanical properties
Analytical ChemistryStandard reference materialImproved identification methods

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-3-oxopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with proteins and enzymes, influencing their activity. The methoxy group may also participate in hydrophobic interactions, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

4-(3-Oxopropyl)benzoic Acid (CAS 641637-85-6)

  • Molecular Formula : C₁₀H₁₀O₃ (MW: 178.19 g/mol) .
  • Key Differences : Replaces the methoxy ester with a ketone (oxo) group.
  • Reactivity : The oxo group enhances susceptibility to nucleophilic additions (e.g., Grignard reactions) compared to the ester in 4-(3-methoxy-3-oxopropyl)benzoic acid.
  • Applications : Useful in carbonyl chemistry but lacks the ester’s stability for prolonged storage.

Methyl 4-(3-oxopropyl)benzoate (CAS 113100-81-5)

  • Molecular Formula : C₁₁H₁₂O₃ (MW: 192.21 g/mol) .
  • Key Differences : Methyl ester replaces the carboxylic acid group.
  • Physicochemical Properties : Increased lipophilicity (logP ~1.52 vs. parent acid’s ~1.32) enhances membrane permeability but reduces water solubility.
  • Utility : Common in prodrug designs where ester hydrolysis releases the active carboxylic acid .

5-Acetamido-2-(3-methoxy-3-oxopropyl)benzoic Acid

  • Synthesis: Derived via acetylation of 5-amino-2-(3-methoxy-3-oxopropyl)benzoic acid .
  • Bioactivity : Demonstrated antiviral activity against SARS-CoV-2 by covalently inhibiting the papain-like protease (PLpro) .

4-(3-Chloroanilino)benzoic Acid

  • Molecular Features: Substituted with a chloroanilino group instead of the methoxy ester .
  • Crystal Packing : Forms acid-acid dimers via O—H···O hydrogen bonds, with a dihedral angle of 34.66° between aromatic rings .
  • Bioactivity : Potent inhibitor of AKR1C2/C3 enzymes, showing promise in prostate cancer therapy .

(4-(3-Methoxy-3-oxopropyl)phenyl)boronic Acid (CAS 850568-44-4)

  • Molecular Formula : C₁₀H₁₃BO₄ (MW: 208.02 g/mol) .
  • Applications : Boronic acid moiety enables Suzuki-Miyaura cross-coupling reactions, expanding utility in bioconjugation and materials science .
  • Hazards : Classified with warnings for skin/eye irritation (H315, H319) .

3-Borono-4-methylbenzoic Acid (CAS 170230-88-3)

  • Molecular Formula : C₈H₉BO₄ (MW: 179.97 g/mol) .

Structural and Functional Insights

Compound Key Substituent Reactivity Applications
This compound Carboxylic acid, methyl ester Ester hydrolysis, nucleophilic acyl substitution Pharmaceutical intermediates
4-(3-Oxopropyl)benzoic acid Ketone Nucleophilic addition Carbonyl chemistry
Methyl 4-(3-oxopropyl)benzoate Methyl ester Hydrolysis to carboxylic acid Prodrug development
5-Acetamido derivative Acetamido Hydrogen bonding, enzyme inhibition Antiviral agents

Biological Activity

4-(3-Methoxy-3-oxopropyl)benzoic acid, a compound with potential biological significance, has garnered attention for its diverse pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzoic acid core substituted with a methoxy and ketone functional group. Its structure can be represented as follows:

C1C2C3C4C5C6C7\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7

Where:

  • C1: Carboxylic Acid Group (-COOH)
  • C2: Aromatic Ring
  • C3: Methoxy Group (-OCH3)
  • C4: Ketone Group (=O)

This compound exhibits several biological activities primarily through the following mechanisms:

  • Histone Deacetylase Inhibition : The compound has been shown to selectively inhibit histone deacetylase (HDAC) enzymes, particularly HDAC6. This inhibition leads to increased acetylation of histones and microtubules, which can influence gene expression and cellular processes such as apoptosis and cell motility .
  • Antitumor Activity : Research indicates that the compound may have antitumor properties by inducing apoptosis in cancer cells. It enhances the stability of misfolded proteins, leading to their degradation via aggresome formation, which is significant in cancer therapy .
  • Antiviral Properties : Recent studies have demonstrated that derivatives of this compound exhibit antiviral activity against SARS-CoV-2 by inhibiting the papain-like protease (PLpro), an essential enzyme for viral replication .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
HDAC InhibitionSelective inhibition of HDAC6
AntitumorInduces apoptosis in cancer cells
AntiviralInhibits PLpro in SARS-CoV-2

Case Study 1: Antitumor Effects

A study conducted on LNCaP prostate cancer cells demonstrated that treatment with this compound led to significant cell growth inhibition. The compound was found to increase levels of acetylated histones and microtubules, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antiviral Activity

In vitro assays using Vero E6 cells showed that derivatives of the compound effectively inhibited PLpro activity with IC50 values ranging from 0.076 to 0.039 μM. These findings suggest its potential as a therapeutic candidate against COVID-19 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3-Methoxy-3-oxopropyl)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via esterification or coupling reactions. For example, nickel-catalyzed carboxylation of aryl iodides using lithium formate under optimized conditions (10 mol% Ni(cod)₂, 20 mol% dppp ligand, THF solvent) achieves a 45% yield . Temperature control (e.g., 45°C for 1 hour) and solvent selection (e.g., THF) are critical to avoid side reactions. Purification often involves column chromatography with petroleum ether/ethyl acetate (2:1 ratio) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm functional groups (e.g., methoxy protons at δ ~3.86 ppm, benzoic acid protons at δ ~8.08 ppm) . High-resolution mass spectrometry (HRMS) or elemental analysis verifies molecular formula (e.g., C₁₀H₁₃BO₄ for related boronic acid derivatives) . Purity >98% can be confirmed via HPLC with UV detection at 254 nm .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is stable under dry, room-temperature storage but decomposes upon exposure to strong oxidizers, releasing carbon oxides . Store in sealed containers with desiccants to prevent hydrolysis of the methoxy or ester groups. Avoid prolonged light exposure, as aromatic intermediates may undergo photodegradation .

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states for ester hydrolysis or nucleophilic substitution. For example, the methoxy group’s electron-donating effect lowers the activation energy for para-substitution reactions . Molecular docking studies (AutoDock Vina) can also predict binding affinities for biological targets .

Q. What strategies resolve contradictions in solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Experimental discrepancies arise from pH-dependent ionization of the benzoic acid group (pKa ~4.2). In acidic conditions (pH < 3), the protonated form reduces water solubility. Use Hansen solubility parameters (HSPiP software) to model solvent compatibility. For example, DMSO or DMF enhances solubility via hydrogen bonding with the carbonyl group .

Q. How can researchers design analogs to study structure-activity relationships (SAR) for biological applications?

  • Methodological Answer : Replace the methoxy group with halogens (e.g., Cl) or electron-withdrawing groups (e.g., NO₂) to modulate electronic effects . Introduce boronic acid substituents (e.g., (4-(3-Methoxy-3-oxopropyl)phenyl)boronic acid) for Suzuki-Miyaura cross-coupling to create bioconjugates . Biological activity assays (e.g., enzyme inhibition) should correlate structural changes with IC₅₀ values .

Q. What advanced techniques characterize decomposition products under oxidative stress?

  • Methodological Answer : Use LC-MS/MS (Q-TOF) to identify degradation products like carbon oxides or hydroxylated derivatives . Accelerated stability studies (40°C/75% RH for 6 months) combined with FTIR track ester group hydrolysis. Kinetic modeling (Arrhenius equation) predicts shelf-life under varying conditions .

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